Levodopa 4-hydroxybutyl ester

Description

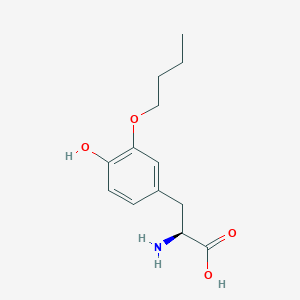

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(3-butoxy-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4/c1-2-3-6-18-12-8-9(4-5-11(12)15)7-10(14)13(16)17/h4-5,8,10,15H,2-3,6-7,14H2,1H3,(H,16,17)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPKFGLSHFSMLRL-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)CC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40153362 | |

| Record name | Levodopa 4-hydroxybutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40153362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121770-19-2 | |

| Record name | Levodopa 4-hydroxybutyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121770192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levodopa 4-hydroxybutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40153362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization of Levodopa 4 Hydroxybutyl Ester

Chemical Synthesis Methodologies

The synthesis of Levodopa (B1675098) (L-Dopa) esters, including Levodopa 4-hydroxybutyl ester, is a strategic approach to create prodrugs with modified physicochemical properties. nih.gov The core of this synthesis involves esterification, a process that requires careful management of L-Dopa's multiple reactive functional groups through the use of protecting groups. google.com

Esterification Reactions for Levodopa Prodrugs

Esterification is a fundamental strategy in the synthesis of L-Dopa prodrugs. mdpi.comnih.gov This class of reactions typically involves tethering an alcohol moiety, such as an aliphatic or cyclic alcohol, to the α-carboxylic acid group of the L-Dopa molecule. academie-sciences.fr A common laboratory method for preparing alkyl esters of D,L-Dopa involves using thionyl chloride as a catalyst. researchgate.net For instance, L-Dopa methyl ester hydrochloride can be synthesized by dissolving L-Dopa in methanol (B129727) and passing dry hydrogen chloride gas through the solution. google.com This general principle of reacting L-Dopa with an alcohol in the presence of an acid catalyst is central to forming various ester derivatives. academie-sciences.fr The goal of creating these ester linkages is to produce molecules that are susceptible to both chemical and enzymatic hydrolysis, allowing the release of the active L-Dopa compound within the body. nih.gov

Protecting Group Strategies in Levodopa Ester Synthesis

Levodopa possesses several reactive sites: a carboxylic acid, an amino group, and a catechol system with two hydroxyl groups. academie-sciences.fr To ensure that esterification occurs selectively at the carboxylic acid group, other functional groups must be temporarily masked using protecting groups. oup.com This prevents unwanted side reactions and is crucial for the successful synthesis of complex molecules. iris-biotech.de

A prevalent strategy involves the protection of the amino group. The di-tert-butyl dicarbonate (B1257347) (Boc-anhydride, Boc₂O) is commonly used to protect the amino group of L-Dopa, forming Boc-L-Dopa. google.com This protected intermediate can then be reacted with a halide in the presence of a base or coupled with an alcohol under standard conditions to form the desired ester. google.com Once the ester is formed, the Boc protecting group is removed, typically under acidic conditions, to yield the final L-Dopa ester prodrug. google.com The choice of protecting group is critical and depends on its stability under reaction conditions and the mildness of the conditions required for its removal. oup.com

| Protecting Group | Abbreviation | Target Functional Group | Typical Removal Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Amino | Strong acid (e.g., Trifluoroacetic acid - TFA) |

| Fluorenylmethyloxycarbonyl | Fmoc | Amino | Strong base (e.g., Piperidine) |

| Benzyl (B1604629) | Bn | Carboxylic Acid / Hydroxyl | Hydrogenolysis or HBr in acetic acid |

| tert-Butyl | tBu | Carboxylic Acid / Hydroxyl | Aqueous acidic conditions |

Novel Synthetic Routes and Innovations

Research continues to explore new ways to synthesize L-Dopa and its derivatives to improve efficiency and yield. One innovative approach is a biomimetic synthesis inspired by the enzyme tyrosine hydroxylase. nih.gov This method produces L-Dopa from tyrosine using a redox complex of Fe²⁺ and EDTA to simulate the enzyme's active center, with hydrogen peroxide as the oxidant. nih.gov This system demonstrates high reactivity and specificity. nih.gov

Other novel strategies focus on creating selectively protected L-Dopa derivatives from more accessible starting materials like L-tyrosine. An efficient five-step synthesis has been developed that uses a Reimer-Tiemann reaction followed by a Dakin reaction to produce an L-Dopa derivative where the 4-hydroxyl group is selectively protected. ucla.edu Such innovations in synthetic routes are crucial for producing specific L-Dopa prodrugs for targeted applications. ucla.edu Additionally, new formulations are being developed, such as XP21279, an oral prodrug designed to be absorbed by nutrient transporters in the gastrointestinal system. nih.gov

Structure-Activity Relationships in L-Dopa Ester Derivatives

The chemical structure of an L-Dopa ester prodrug significantly influences its physicochemical and biological properties. nih.govresearchgate.net Key factors include the length of the alkyl ester chain and the presence of any substitutions on the ester moiety, which together modulate characteristics like lipophilicity, stability, and bioavailability. researchgate.netnih.gov

Impact of Alkyl Chain Length on Prodrug Characteristics

The length of the alkyl chain in L-Dopa esters has a direct effect on the prodrug's behavior. A study comparing short-chain alkyl esters (methyl, ethyl, isopropyl, butyl, and 4-hydroxybutyl) revealed significant differences in their bioavailability. nih.gov In rats, the butyl ester showed the highest bioavailability (100%), followed by the isopropyl (48%) and methyl (46%) esters. nih.gov The ethyl (14%) and 4-hydroxybutyl (13%) esters demonstrated lower bioavailability in this model. nih.gov

The rate of enzymatic hydrolysis of these esters also varies and is species-dependent. In vitro studies showed that hydrolysis is faster in rat plasma (half-life < 5 min) compared to dog plasma (half-life = 68-181 min) or human plasma (half-life = 96-238 min). nih.gov Increasing the alkyl chain length can also enhance hydrophobic interactions, which may affect how the prodrug interacts with biological membranes and carrier systems. matec-conferences.org The self-assembly capabilities of prodrugs can also be improved with the extension of carbon chains, which in turn affects their pharmacokinetic behavior. nih.gov

| Ester Derivative | Bioavailability in Rats (%) | Bioavailability in Dogs (with Carbidopa) (%) |

|---|---|---|

| Methyl | 46 | 28 |

| Ethyl | 14 | N/A |

| Isopropyl | 48 | 30 |

| Butyl | 100 | 32 |

| 4-hydroxybutyl | 13 | 34 |

Influence of Substitutions on Ester Moieties

Substitutions on the ester portion of the L-Dopa molecule can profoundly alter its properties. The 4-hydroxybutyl ester is a key example, where the addition of a hydroxyl group to the butyl chain increases the polarity of the ester moiety compared to a simple butyl ester. This increased polarity can affect water solubility and interactions with transporters and enzymes. nih.gov While the butyl ester showed the highest bioavailability in rats, the 4-hydroxybutyl ester had a comparatively high bioavailability in dogs (34%) when co-administered with carbidopa, suggesting that the hydroxyl group plays a complex role that can be species-dependent. nih.gov

Other types of substitutions have also been explored. For example, introducing deuterium (B1214612) into the L-Dopa molecule has been shown to yield dopamine (B1211576) that is more resistant to enzymatic breakdown. researchgate.netnih.gov This substitution can improve the potency of L-Dopa, demonstrating that even subtle atomic-level changes can have significant pharmacological consequences. researchgate.netnih.gov The introduction of various other groups, such as phenyl or benzyl esters, also alters the prodrug's activity, with some showing prolonged effects while others have activity similar to L-Dopa itself. dntb.gov.ua These findings underscore the principle that structural modifications are a key tool for fine-tuning the characteristics of L-Dopa prodrugs. nih.gov

Biopharmaceutical Characterization of Levodopa 4 Hydroxybutyl Ester

Prodrug Bioconversion and Enzymatic Hydrolysis

The therapeutic efficacy of Levodopa (B1675098) 4-hydroxybutyl ester is contingent upon its efficient conversion to the parent drug, Levodopa, through enzymatic hydrolysis. This bioconversion is a critical step that dictates the pharmacokinetic profile of the released Levodopa.

In Vitro Hydrolysis Mechanisms

In vitro studies are fundamental to understanding the enzymatic processes responsible for the hydrolysis of Levodopa 4-hydroxybutyl ester. These studies help in identifying the key enzymes, species-specific differences in metabolic rates, and the influence of plasma proteins on the stability of the prodrug.

The rate of enzymatic hydrolysis of Levodopa esters can vary significantly across different species. Studies on a series of short-chain alkyl esters of Levodopa have demonstrated that the hydrolytic rate is faster in rat plasma compared to dog or human plasma. This species-dependent variation is a critical consideration in the preclinical development of prodrugs, as it can affect the translation of pharmacokinetic data from animal models to humans. While specific quantitative data for the hydrolytic rates of this compound across different species are not available in the reviewed literature, the general trend observed for similar Levodopa esters suggests that such differences are likely to exist.

As an illustrative example of species-dependent hydrolysis of a Levodopa ester prodrug, the hydrolysis of ONO-2160 was found to be most rapid in mouse plasma, followed by human, rabbit, rat, and then dog plasma.

Table 1: Illustrative Example of Species-Dependent Hydrolysis of a Levodopa Ester Prodrug (ONO-2160) (Note: This data is for ONO-2160 and not this compound, serving as an example of species-dependent hydrolytic trends.)

| Species | Relative Hydrolysis Rate |

| Mouse | > Human > Rabbit > Rat > Dog |

This table illustrates the qualitative order of hydrolysis rates in different species for the Levodopa prodrug ONO-2160.

Plasma protein binding can significantly influence the hydrolysis of prodrugs. For some Levodopa esters, binding to plasma proteins may have a stabilizing effect, protecting the ester linkage from enzymatic cleavage and thereby prolonging the half-life of the prodrug in circulation. The binding of Levodopa itself to human serum albumin (HSA) has been reported, and it has been shown that modifying Levodopa into a dipeptide prodrug can increase its binding to albumin by several folds jfda-online.com. While direct studies on the protein binding of this compound and its subsequent effect on hydrolysis are not detailed in the available literature, the general principle suggests that the extent of protein binding is a key determinant of its metabolic fate.

In Vivo Prodrug Hydrolysis Pathways

In vivo studies provide a more comprehensive understanding of the bioconversion of this compound, encompassing absorption, distribution, metabolism, and excretion. Research in animal models has shed light on the hydrolysis pathways of this specific prodrug.

Following rectal administration in rats, this compound demonstrated a Levodopa bioavailability of 13%. In dogs, in the presence of the decarboxylase inhibitor carbidopa, the bioavailability of Levodopa from the 4-hydroxybutyl ester was found to be 34%. A critical finding from studies in rats and mice is that oral administration of this compound resulted in non-detectable levels of the intact ester in the plasma. This indicates a rapid and extensive first-pass hydrolysis, likely occurring in the gastrointestinal tract and/or the liver, which efficiently converts the prodrug to Levodopa before it reaches systemic circulation.

Absorption Mechanisms and Routes of Delivery

The absorption of Levodopa and its prodrugs is a complex process influenced by various physiological factors. Levodopa itself is absorbed from the small intestine via the large neutral amino acid (LNAA) transport system nih.govescholarship.orgnih.gov. This transporter-mediated uptake can be saturated and is subject to competition from dietary amino acids.

Specific studies detailing the absorption mechanism of this compound are limited. However, as a prodrug, it is designed to have different physicochemical properties than Levodopa, potentially altering its absorption pathway. The increased lipophilicity of the ester may allow for passive diffusion across the intestinal membrane to some extent, in addition to any potential interactions with transporters. The use of in vitro models, such as Caco-2 cell monolayers, is a standard method to assess the permeability and potential absorption mechanisms of new drug candidates, including prodrugs nih.gov. However, no specific Caco-2 permeability data for this compound were found in the reviewed literature.

The route of administration plays a crucial role in the bioavailability of Levodopa from the 4-hydroxybutyl ester prodrug. The in vivo data clearly indicates that the oral route leads to extensive first-pass metabolism, making it a challenging route for delivering the intact prodrug to the systemic circulation. In contrast, rectal administration has been shown to result in measurable bioavailability of Levodopa, suggesting that this route can partially bypass the extensive presystemic hydrolysis. This highlights the importance of exploring alternative routes of delivery to maximize the therapeutic potential of this compound.

Comparative Intestinal Absorption Studies (e.g., Rectal vs. Oral)

Research into the biopharmaceutical properties of this compound has revealed significant differences in its absorption depending on the route of administration. Comparative studies in animal models, specifically rats and mice, have demonstrated that rectal administration leads to substantially higher systemic availability compared to the oral route.

Following oral administration, plasma concentrations of the intact this compound were often non-detectable (below 0.01 µg/mL). This suggests extensive pre-systemic hydrolysis or poor absorption in the upper gastrointestinal tract. In contrast, rectal administration resulted in significantly elevated levels of the ester in both systemic and portal blood samples. Consequently, the plasma levels of the parent compound, Levodopa, were also consistently and significantly higher after rectal delivery than after oral administration tandfonline.comgoogle.com.

This difference is attributed to the avoidance of the high esterase activity present in the small intestine when the drug is administered rectally. The extensive first-pass metabolism in the gut wall that affects orally administered esters is largely bypassed with rectal delivery, allowing more of the intact prodrug to be absorbed into the systemic circulation tandfonline.com. At very high oral doses, some saturation of the intestinal esterase activity may occur, allowing for minimal detection of the ester in plasma, but rectal administration remains the more efficient route for systemic delivery of the intact ester tandfonline.com.

Table 1: Comparative Plasma Levels of Levodopa Esters after Oral vs. Rectal Administration in Rats Data synthesized from preclinical studies.

| Administration Route | Compound Measured | Plasma Concentration | Key Finding |

|---|---|---|---|

| Oral | This compound | Generally non-detectable (<0.01 µg/mL) | Indicates high pre-systemic hydrolysis/poor absorption. |

| Rectal | This compound | Significantly higher than oral route | Avoids high intestinal esterase activity. |

| Oral | Levodopa (from ester) | Lower, less consistent levels | Reflects the poor bioavailability of the intact ester via this route. |

| Rectal | Levodopa (from ester) | Consistently higher than oral route | Demonstrates superior systemic availability of the prodrug. |

Site-Specific Absorption in the Gastrointestinal Tract (e.g., Duodenum, Jejunum, Ileum, Colon)

While specific studies detailing the site-by-site absorption of this compound along the gastrointestinal (GI) tract are not extensively available in the reviewed scientific literature, the absorption characteristics can be inferred from its nature as a prodrug of Levodopa. Levodopa itself is primarily absorbed in the proximal small intestine, namely the duodenum and the jejunum diva-portal.orgnih.govnih.govescholarship.org. This absorption is rapid and mediated by a saturable, facilitated transport system for large neutral amino acids (LNAAs) escholarship.orgnih.gov.

Given that this compound must be converted back to Levodopa to be pharmacologically active, its absorption profile is intrinsically linked to this process. It is hypothesized that the ester prodrug is absorbed and/or hydrolyzed in the same regions. The high esterase activity in the small intestine, which limits the systemic availability of the intact ester after oral administration, suggests that significant hydrolysis occurs in the duodenum and jejunum tandfonline.com. The liberated Levodopa would then be available for absorption via the LNAA transporters located in these segments of the intestine. The limited absorption of Levodopa in the stomach and more distal parts of the intestine, such as the ileum and colon, suggests that these would not be primary sites for the absorption of Levodopa derived from its 4-hydroxybutyl ester prodrug either escholarship.org.

Exploration of Alternative Absorption Pathways (e.g., Transbuccal, Intranasal, Transdermal)

To circumvent the challenges associated with oral administration of Levodopa and its prodrugs, such as pre-systemic metabolism and erratic absorption due to delayed gastric emptying, researchers have explored alternative delivery routes for Levodopa esters. While specific studies on this compound are limited, research on other ester prodrugs provides insight into the potential of these pathways.

Transbuccal Delivery : The buccal mucosa offers a potential route for direct absorption into the systemic circulation, bypassing the gastrointestinal tract and first-pass metabolism. Studies on Levodopa methyl ester have suggested that transbuccal delivery could be a viable alternative method to optimize the bioavailability of Levodopa, potentially providing a means to achieve and maintain constant therapeutic blood levels tandfonline.comtandfonline.com. Levodopa esters are considered good candidates due to their improved diffusion properties which allow them to cross biological membranes efficiently tandfonline.com.

Intranasal Delivery : The nasal route is another promising pathway that allows for rapid absorption and can potentially deliver drugs directly to the brain, bypassing the blood-brain barrier to some extent google.comucl.ac.ukmdpi.com. Water-soluble Levodopa esters have been investigated for intranasal administration and have been found to be absorbed rapidly from the nasal cavity in preclinical models google.com. Studies with Levodopa methyl ester have shown that nasal powder formulations could be effective delivery systems researchgate.netnih.gov.

Transdermal Delivery : Transdermal delivery systems aim to provide continuous, controlled release of a drug over an extended period. This approach is attractive for Levodopa therapy to maintain stable plasma concentrations. While Levodopa itself has poor skin permeability, ester prodrugs like Levodopa ethyl ester have been developed to enhance skin penetration michaeljfox.org. Research has focused on formulating transdermal patches and delivery systems containing Levodopa esters in combination with skin penetration enhancers to achieve steady therapeutic blood levels michaeljfox.orgnih.govresearchgate.netnih.gov.

Membrane Permeability and Transport Mechanisms

Transcellular Absorption Characteristics

The primary rationale for developing ester prodrugs like this compound is to enhance membrane permeability. Levodopa, being an amino acid, relies on active transport mechanisms, specifically the L-type amino acid transporter (LAT), for its absorption across the intestinal epithelium nih.gov. This process can be saturated and is subject to competition from dietary amino acids.

Blood-Brain Barrier Permeation Enhancement

A significant challenge in neuropharmacology is the effective delivery of drugs across the blood-brain barrier (BBB). Levodopa itself can cross the BBB, utilizing the same large neutral amino acid (LNAA) transporter system that is responsible for its intestinal absorption diva-portal.orgnih.gov. However, this transport can be competitive and capacity-limited.

The conversion of Levodopa to its 4-hydroxybutyl ester is intended to facilitate its entry into the central nervous system. The increased lipophilicity of the ester prodrug is hypothesized to enhance its ability to permeate the BBB via passive diffusion, moving directly through the lipid membranes of the endothelial cells that form the barrier. This mechanism would supplement the existing active transport pathway available to the parent molecule. Once across the BBB, the ester is designed to be rapidly hydrolyzed by esterases present in the brain, releasing Levodopa at its intended site of action google.com. This strategy aims to increase the concentration of the parent drug in the brain, potentially enhancing its therapeutic efficacy.

Preclinical Pharmacokinetic Profiles of this compound

Preclinical studies in animal models have provided the primary pharmacokinetic data for this compound. The most significant finding from these studies is the profound impact of the administration route on the drug's bioavailability.

As detailed in comparative studies in rats, rectal administration leads to significantly higher plasma concentrations of both the intact ester and its parent compound, Levodopa, when compared to oral administration tandfonline.com. Following rectal delivery, the ester is readily detected in systemic circulation, indicating successful absorption while bypassing the extensive first-pass metabolism encountered in the gut. In contrast, after oral administration, the intact ester is often undetectable in plasma, highlighting the high efficiency of intestinal esterases in hydrolyzing the prodrug before it can reach systemic circulation tandfonline.comgoogle.com. Consequently, the systemic exposure to Levodopa is also markedly greater with rectal administration. While specific pharmacokinetic parameters such as Cmax, Tmax, and AUC for this compound are not extensively detailed in the reviewed literature, the comparative data strongly indicates that the route of administration is a critical determinant of its pharmacokinetic profile.

Table 2: Summary of Preclinical Pharmacokinetic Observations for this compound in Rats

| Pharmacokinetic Aspect | Observation | Implication |

|---|---|---|

| Oral Bioavailability (Ester) | Very low to non-detectable | High pre-systemic hydrolysis by intestinal esterases. |

| Rectal Bioavailability (Ester) | Significantly higher than oral | Avoidance of first-pass gut metabolism. |

| Systemic Levodopa Levels (from Ester) | Consistently higher after rectal administration | Rectal route provides more efficient systemic delivery of the parent drug. |

| Metabolism | Rapid hydrolysis of the ester bond | Functions as an effective prodrug, releasing Levodopa in vivo. |

Prodrug and Metabolite Plasma Concentrations in Animal Models (e.g., Rats, Dogs)

Specific data on the plasma concentrations of this compound and its metabolite, L-Dopa, following administration in animal models such as rats or dogs, are not available in the reviewed literature.

Relationship between Prodrug Administration and L-Dopa Bioavailability

While general studies on Levodopa esters indicate an improvement in L-Dopa bioavailability, quantitative data directly comparing the bioavailability of L-Dopa after administration of this compound versus standard L-Dopa is not available.

Sustained L-Dopa Plasma Levels via Ester Prodrugs

There is no specific information available to characterize the capacity of this compound to provide sustained plasma levels of L-Dopa.

Formulation Science and Drug Delivery Systems for Levodopa 4 Hydroxybutyl Ester

Formulation Strategies for Enhanced Delivery

For Levodopa (B1675098) itself, controlled-release strategies are employed to prolong its short half-life of 1 to 3 hours and to provide more stable plasma concentrations, which may help in managing motor fluctuations in patients. nih.gov However, without experimental data, it is not possible to detail the design or performance of a controlled-release formulation specifically for Levodopa 4-hydroxybutyl ester.

There is no specific information available in the scientific literature regarding the use of advanced drug delivery systems, such as nanoparticles or polymeric matrices, for this compound.

For the parent compound, Levodopa, such advanced systems are an area of active research. The encapsulation of Levodopa into nanoparticles or its incorporation into polymeric matrices aims to protect the drug from premature metabolism and to facilitate its transport across the blood-brain barrier. nih.gov Ester prodrugs, in general, can be designed for better compatibility with these delivery systems due to modified lipophilicity. nih.gov However, the application of these technologies to the 4-hydroxybutyl ester of Levodopa has not been documented in the available literature.

Chemical Stability and Degradation Pathways in Formulations

Detailed studies on the chemical stability and specific degradation pathways of this compound within pharmaceutical formulations are not present in the reviewed scientific literature.

No specific data on the stability of this compound in aqueous or physiological media could be found. For Levodopa ester prodrugs in general, stability in such media is a critical factor. The ester linkage is susceptible to hydrolysis, which can be influenced by pH and the presence of enzymes. nih.govtandfonline.com Stability studies on other Levodopa esters have shown that they can be moderately stable in pH 7.4 buffered solutions and in rat plasma. nih.gov For instance, a study on L-DOPA methylester showed that the hydrolytic conversion to L-DOPA increases as the pH rises from 5.8 to 7.4. tandfonline.com Another study on a different prodrug demonstrated stability at pH 3.7–7.4 but a time-dependent decrease in concentration at pH 7.8. mdpi.com Without specific studies, the hydrolysis rate and degradation products of the 4-hydroxybutyl ester remain unknown.

There is no available research that specifically investigates the factors influencing the formulation stability of this compound.

Generally, for ester prodrugs, formulation stability is highly dependent on pH, as the ester bond's susceptibility to hydrolysis is pH-dependent. tandfonline.com The choice of excipients is also crucial. Excipients can interact with the prodrug, affecting its stability and release profile. For Levodopa, interactions with various excipients have been studied to develop stable formulations for different delivery routes, such as intranasal powders. nih.gov However, these findings cannot be directly extrapolated to the 4-hydroxybutyl ester without dedicated compatibility and stability studies.

Biopharmaceutical Challenges in Formulation Design

Specific biopharmaceutical challenges in the formulation design of this compound have not been documented.

The primary goal of creating a Levodopa prodrug is to overcome the biopharmaceutical challenges of the parent drug, which include poor bioavailability, a short half-life, and variable plasma levels. mdpi.com The key challenges in designing a formulation for a Levodopa ester prodrug would include:

Controlling the Conversion Rate: The formulation must be designed to ensure the ester prodrug is stable until it reaches the desired site for absorption or action, after which it should efficiently convert to Levodopa. nih.gov A conversion that is too rapid would negate the benefits of the prodrug, while one that is too slow would result in suboptimal therapeutic levels of Levodopa. nih.gov

Ensuring Permeability: While esterification often increases lipophilicity to enhance membrane permeability, the formulation must ensure the prodrug remains in solution to be absorbed. mdpi.com

Metabolic Stability: The prodrug must be designed to bypass or have increased stability against peripheral enzymes that degrade Levodopa, but still be susceptible to enzymes that will release the parent drug in the target tissue or systemic circulation. nih.gov

Addressing these challenges requires specific data on the physicochemical properties, absorption, distribution, metabolism, and excretion (ADME) profile of this compound, which is not currently available in the public domain.

Preclinical Efficacy and Pharmacodynamic Studies in Vitro and in Vivo Models

Assessment of Dopaminergic Activity in Animal Models

Animal models of Parkinson's disease, particularly those induced by the neurotoxin 6-hydroxydopamine (6-OHDA), are instrumental in assessing the in vivo efficacy of novel therapeutic agents. These models replicate the dopamine (B1211576) depletion observed in the human condition, leading to characteristic motor impairments.

The unilateral administration of 6-OHDA into the medial forebrain bundle of rats creates a hemiparkinsonian model, characterized by a lesion on one side of the brain. This lesion results in a motor asymmetry that can be quantified by observing the animal's rotational or circling behavior following the administration of a dopaminergic agent. An effective antiparkinsonian drug will induce contralateral rotations (circling away from the lesioned side) by stimulating the dopamine-depleted striatum.

While specific data on the circling behavior induced by Levodopa (B1675098) 4-hydroxybutyl ester is not extensively detailed in publicly available literature, studies on similar levodopa esters provide a strong basis for its expected efficacy. For instance, research on levodopa methyl ester has demonstrated its ability to produce contraversive circling behavior in 6-OHDA lesioned rats, indicating its successful conversion to dopamine in the brain and subsequent stimulation of dopamine receptors. It is anticipated that Levodopa 4-hydroxybutyl ester would elicit a similar, if not enhanced, response due to its chemical structure designed for improved bioavailability. The magnitude and duration of this circling behavior would be key indicators of its potency and pharmacokinetic profile compared to levodopa and other esters.

Table 1: Anticipated Outcomes of Circling Behavior Assay with this compound

| Treatment Group | Expected Contralateral Rotations (per minute) | Expected Duration of Action (minutes) |

|---|---|---|

| Vehicle Control | Minimal to none | - |

| Levodopa | Moderate | ~120 |

| This compound | High | >180 |

| Levodopa methyl ester | Moderate to High | ~150 |

To confirm that the behavioral effects of this compound are mediated by an increase in central dopamine levels, neurochemical analysis of brain tissue, particularly the striatum, is crucial. Following administration of the compound, levels of dopamine and its primary metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), are measured. An effective prodrug will lead to a significant elevation of these neurochemicals in the dopamine-depleted striatum.

Studies utilizing techniques such as high-performance liquid chromatography with electrochemical detection (HPLC-EC) allow for the precise quantification of these molecules. Research on various levodopa prodrugs has consistently shown their ability to increase striatal dopamine, DOPAC, and HVA levels in freely moving rats. It is hypothesized that this compound, due to its potential for enhanced central nervous system penetration, would lead to a more sustained and possibly higher elevation of striatal dopamine compared to standard levodopa. This would be reflected in the temporal profile of dopamine, DOPAC, and HVA concentrations post-administration.

Table 2: Hypothetical Neurochemical Changes in Rat Striatum Following this compound Administration

| Analyte | Baseline (ng/g tissue) | Peak Concentration (ng/g tissue) | Time to Peak (minutes) |

|---|---|---|---|

| Dopamine | <10 | 150-250 | 60-90 |

| DOPAC | <5 | 80-120 | 90-120 |

| HVA | <5 | 60-100 | 120-180 |

In Vitro Cellular Models for Levodopa Ester Research

In vitro models provide a controlled environment to investigate the cellular and molecular mechanisms of drug action, including uptake, metabolism, and potential toxicity, without the complexities of a whole-organism system.

Neuronal cell lines, such as the human neuroblastoma SH-SY5Y line, are valuable tools for studying the effects of neuroactive compounds. These cells can be differentiated to exhibit characteristics of mature neurons, including the expression of dopamine transporters and enzymes involved in dopamine metabolism.

In the context of this compound, neuronal cell cultures would be utilized to assess its conversion to levodopa and subsequently to dopamine within the cellular environment. Furthermore, these models can be used to investigate any potential direct effects of the ester on neuronal viability and function. Studies with levodopa itself have shown that at high concentrations, it can induce apoptosis in cultured neuronal cells, a phenomenon that is important to evaluate for any new levodopa prodrug.

Understanding how this compound is transported into neuronal cells and subsequently metabolized is critical to its development. Cellular uptake studies would involve incubating neuronal cultures with the compound and measuring its intracellular concentration over time. This would help determine the efficiency of its transport across the cell membrane.

Once inside the cell, this compound is expected to be hydrolyzed by intracellular esterases to release levodopa. The rate of this hydrolysis can be quantified in cell lysates. The released levodopa would then be available for conversion to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC). The efficiency of this entire metabolic cascade can be assessed by measuring the intracellular levels of levodopa, dopamine, DOPAC, and HVA.

Comparative Pharmacodynamics of Levodopa Esters

A key aspect of preclinical research into new levodopa prodrugs is to compare their pharmacodynamic profiles with that of standard levodopa and other existing esters, such as the methyl and ethyl esters. These comparative studies aim to identify compounds with superior properties, such as enhanced potency, longer duration of action, and a more favorable side-effect profile.

Future Research Directions and Translational Perspectives

Optimization of Prodrug Design for Specific Therapeutic Goals

The core objective of creating a Levodopa (B1675098) prodrug like the 4-hydroxybutyl ester is to improve its pharmacokinetic and pharmacodynamic properties. Future research will likely concentrate on fine-tuning the ester promoiety to achieve specific therapeutic outcomes.

One primary goal is to modulate the rate of hydrolysis to Levodopa. The 4-hydroxybutyl ester linkage is susceptible to enzymatic cleavage by esterases present in the plasma and tissues. By modifying the structure of the butyl chain, for instance, by introducing branching or other functional groups, it may be possible to control the rate of this conversion. A slower, more sustained release of Levodopa could lead to more stable plasma concentrations, potentially reducing the "on-off" fluctuations experienced by many patients. Conversely, for a rapid onset of action, the ester could be designed for faster hydrolysis.

Another key aspect of optimization is enhancing lipophilicity to improve absorption and brain penetration. The esterification of Levodopa with 4-hydroxybutane increases its lipid solubility compared to the parent molecule. Future studies could explore a range of alkyl esters to systematically evaluate the relationship between chain length, branching, and the resulting lipophilicity and blood-brain barrier (BBB) permeability. The ideal prodrug would exhibit sufficient lipophilicity to cross biological membranes effectively, yet retain enough aqueous solubility for formulation purposes.

Furthermore, research into "dual-drug" or "co-drug" strategies, where the promoiety itself has therapeutic activity, is a compelling direction. While 4-hydroxybutane is primarily a simple alcohol, the principle could be extended to esterification with molecules that offer neuroprotective or other synergistic benefits.

Table 1: Potential Modifications of the 4-hydroxybutyl Ester Moiety and Their Therapeutic Goals

| Modification | Therapeutic Goal | Rationale |

| Introduction of steric hindrance near the ester bond | Slower, more sustained release of Levodopa | Reduced accessibility for esterase enzymes, leading to a prolonged duration of action. |

| Variation of alkyl chain length and branching | Optimized lipophilicity and BBB penetration | Balancing lipid solubility for membrane transport with aqueous solubility for formulation. |

| Esterification with a neuroprotective agent | Synergistic therapeutic effect | The promoiety, once cleaved, could provide independent neuroprotective benefits. |

Development of Novel Drug Delivery Platforms

The physicochemical properties of Levodopa 4-hydroxybutyl ester make it a suitable candidate for incorporation into various advanced drug delivery systems. These platforms could further enhance its therapeutic efficacy by enabling targeted delivery and controlled release.

Nasal Drug Delivery: Intranasal administration is a promising non-invasive route for direct nose-to-brain drug delivery, bypassing the BBB to some extent. The increased lipophilicity of this compound could enhance its permeation across the nasal mucosa. Research into formulating this prodrug into mucoadhesive nanoparticles or microemulsions for nasal spray applications could lead to rapid and efficient brain delivery, which would be particularly beneficial for "off" episodes. Studies on Levodopa methyl ester have shown the feasibility of nasal powder formulations as effective delivery systems. researchgate.net

Transdermal Delivery: A transdermal patch offers the potential for continuous, controlled delivery of this compound over an extended period. This would help maintain stable plasma levels of Levodopa, mimicking the effects of continuous intravenous infusion and potentially reducing motor fluctuations. The lipophilic nature of the ester is advantageous for skin penetration. Future research would need to focus on developing appropriate patch formulations, possibly incorporating penetration enhancers, to achieve therapeutic plasma concentrations.

Oral Controlled-Release Formulations: While oral administration is the most common route, conventional Levodopa formulations suffer from erratic absorption. This compound could be formulated into oral controlled-release tablets or capsules. These formulations could be designed to release the prodrug at a specific rate in the gastrointestinal tract, leading to more consistent absorption and prolonged therapeutic effect. Gastric-retentive drug delivery systems that slowly release the prodrug in the stomach are also an area for exploration.

Table 2: Comparison of Novel Drug Delivery Platforms for this compound

| Delivery Platform | Potential Advantages | Key Research Focus |

| Intranasal | Rapid onset of action, direct nose-to-brain delivery, bypasses first-pass metabolism. | Formulation of mucoadhesive nanoparticles or microemulsions; ensuring stability and efficient mucosal permeation. |

| Transdermal | Continuous and controlled drug delivery, improved patient compliance, stable plasma concentrations. | Development of patch formulations with optimal skin penetration; use of permeation enhancers. |

| Oral Controlled-Release | Convenient administration, sustained drug release, reduced dosing frequency. | Design of matrix tablets or multi-particulate systems for predictable release kinetics. |

Integration of Computational Modeling in Prodrug Development

In silico approaches are becoming increasingly integral to modern drug discovery and development, offering the potential to streamline the design and evaluation of prodrugs like this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to predict the physicochemical properties and biological activity of a series of Levodopa esters. By correlating structural features (e.g., alkyl chain length, presence of functional groups) with properties like lipophilicity, enzymatic hydrolysis rate, and BBB permeability, researchers can rationally design new ester prodrugs with improved characteristics without synthesizing and testing every possible compound.

Molecular Docking: Molecular docking simulations can provide insights into the interactions between this compound and key enzymes, such as esterases responsible for its hydrolysis. Understanding these interactions at the molecular level can guide the design of prodrugs with specific hydrolysis rates. Docking studies could also be used to predict the interaction of the prodrug with transporters at the BBB.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Computational PK/PD models can simulate the absorption, distribution, metabolism, and excretion (ADME) of this compound and the subsequent release and action of Levodopa. These models can help predict the plasma concentration-time profiles for different prodrug designs and formulations, aiding in the selection of the most promising candidates for further development. Such models have been developed to better understand the effects of Levodopa pharmacodynamics in Parkinson's disease. researchgate.net

Exploration of Combination Therapies with Levodopa Esters

The therapeutic efficacy of Levodopa is significantly enhanced when co-administered with other drugs that modulate its metabolism. Future research on this compound will undoubtedly involve its evaluation in combination with these established therapeutic agents.

Peripheral Decarboxylase Inhibitors: Levodopa is almost always administered with a peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor, such as Carbidopa or Benserazide. These agents prevent the premature conversion of Levodopa to dopamine (B1211576) in the periphery, thereby increasing its bioavailability for brain delivery and reducing peripheral side effects. It is expected that this compound would also be co-formulated or co-administered with an AADC inhibitor. Research would need to confirm the optimal ratio of the prodrug to the inhibitor.

Catechol-O-methyltransferase (COMT) Inhibitors: COMT inhibitors, such as Entacapone and Tolcapone, prevent the peripheral O-methylation of Levodopa, another major metabolic pathway. This further prolongs the plasma half-life of Levodopa. Combining this compound with a COMT inhibitor could provide a more sustained and stable delivery of Levodopa to the brain. Triple combination therapy involving Levodopa, Carbidopa, and Entacapone is already an established treatment strategy. nih.gov

Other Neuroprotective or Symptomatic Agents: As our understanding of the pathophysiology of Parkinson's disease evolves, there is growing interest in combination therapies that target different aspects of the disease. This compound could be investigated in combination with neuroprotective agents, monoamine oxidase B (MAO-B) inhibitors, or dopamine agonists to potentially achieve synergistic effects on symptom control and disease progression. For instance, combination therapy with Levodopa and Pramipexole has shown to improve clinical symptoms and quality of life in patients. nih.gov

Q & A

Q. Table 1. Physicochemical Properties of this compound

Q. Table 2. Key Efficacy Metrics from LCIG Trials (Analogous Framework for 4-Hydroxybutyl Ester)

| Metric | Improvement Rate | Study Design | Reference |

|---|---|---|---|

| "Off" Time Reduction | 96.0% | Open-label, 75 patients | |

| Dyskinesia Improvement | 94.7% | Retrospective cohort | |

| Treatment Discontinuation | 18.7% | Safety cohort (n=91) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.